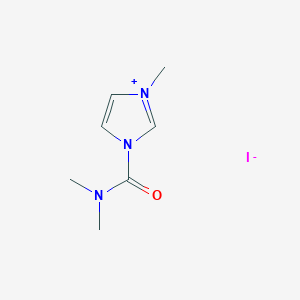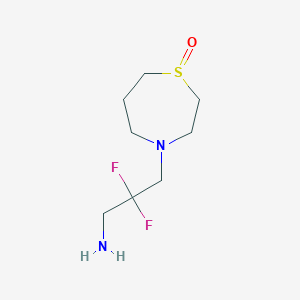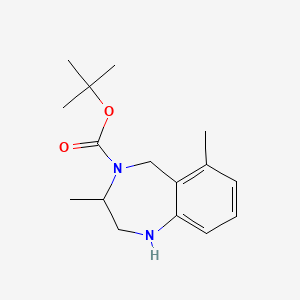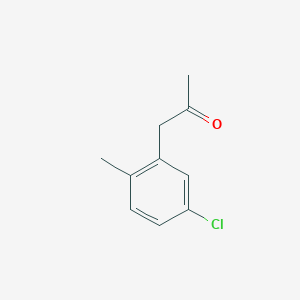
1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a dimethylcarbamoyl group and a methyl group attached to the imidazole ring, with an iodide ion as the counterion.
Preparation Methods
The synthesis of 1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 1-methylimidazole with dimethylcarbamoyl chloride in the presence of a base, followed by the addition of iodine to form the iodide salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial production methods for this compound may involve continuous flow reactors to ensure high yields and purity. The use of palladium catalysts and carbon monoxide under pressure can also facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride or bromide under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazolium salts or reduction to form imidazoline derivatives.
Hydrolysis: The dimethylcarbamoyl group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride .
Scientific Research Applications
1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazole-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide include other imidazole derivatives such as:
1-Methylimidazole: Lacks the dimethylcarbamoyl group and iodide ion, making it less reactive in certain chemical reactions.
1-(Dimethylcarbamoyl)-3-ethyl-1H-imidazol-3-ium iodide: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium chloride: Similar structure but with a chloride ion instead of an iodide ion, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and counterion, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12IN3O |
|---|---|
Molecular Weight |
281.09 g/mol |
IUPAC Name |
N,N,3-trimethylimidazol-3-ium-1-carboxamide;iodide |
InChI |
InChI=1S/C7H12N3O.HI/c1-8(2)7(11)10-5-4-9(3)6-10;/h4-6H,1-3H3;1H/q+1;/p-1 |
InChI Key |
XCABRDCWTZHNNU-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)

![[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B13156580.png)


![Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13156598.png)

